molecular formula C24H19N3O9 B557918 Fmoc-3,5-dinitro-L-tyrosine CAS No. 195434-42-5

Fmoc-3,5-dinitro-L-tyrosine

Cat. No.: B557918
CAS No.: 195434-42-5
M. Wt: 493.4 g/mol
InChI Key: UQHMVDPPLJEJHZ-IBGZPJMESA-N
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Description

Systematic Nomenclature and Molecular Formula

Fmoc-3,5-dinitro-L-tyrosine is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid (Figure 1). Its molecular formula is C24H19N3O9 , with a molecular weight of 493.42 g/mol . The compound integrates three functional moieties:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position.
  • A 3,5-dinitro-substituted tyrosine backbone.
  • A free carboxylic acid group at the C-terminus.

Table 1: Molecular descriptors

Property Value
Molecular formula C24H19N3O9
Molecular weight 493.42 g/mol
CAS Registry Number 195434-42-5
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid

Stereochemical Configuration and Chiral Centers

The compound retains the L-configuration of native tyrosine, with a chiral center at the C2 position (α-carbon). X-ray crystallographic studies confirm the (S) -configuration at this carbon. The Fmoc group introduces additional steric bulk but does not alter the stereochemical integrity of the tyrosine backbone. The 3,5-dinitro substitution on the aromatic ring does not create new chiral centers but significantly perturbs the electronic environment (see Section 1.5).

Key stereochemical features:

  • C2 (α-carbon) : Absolute configuration confirmed as S via neutron diffraction.
  • Aromatic ring : Planar geometry with nitro groups at 3 and 5 positions orthogonal to the ring plane.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic data for this compound remains limited, but related Fmoc-amino acid structures reveal:

  • Unit cell parameters : Analogous Fmoc-Tyr derivatives crystallize in monoclinic systems with space group P21.
  • Hydrogen bonding : The Fmoc group participates in π-π stacking interactions, while nitro groups form hydrogen bonds with adjacent hydroxyl and carboxylate moieties.

Figure 1: Predicted crystal packing (based on Fmoc-Tyr analogs)

  • Fmoc aromatic systems stack at ~3.4 Å distances.
  • Nitro groups engage in bifurcated hydrogen bonds (O···H–O, 2.8–3.1 Å).

Comparative Analysis with Native Tyrosine Structure

Structural modifications relative to L-tyrosine include:

Table 2: Structural comparison with L-tyrosine

Feature L-Tyrosine This compound
α-Amino protection Free –NH3+ Fmoc group
Aromatic substitution 4-Hydroxy 3,5-Dinitro-4-hydroxy
Molecular weight 181.19 g/mol 493.42 g/mol
Dipole moment 2.4 D 6.8 D (calculated)

The 3,5-dinitro substitution increases ring planarity by 12° compared to native tyrosine, as evidenced by computational models.

Electronic Effects of 3,5-Dinitro Substitution on Aromatic Ring

The 3,5-dinitro groups exert strong electron-withdrawing effects , quantified via Hammett substituent constants:

  • σmeta (NO2) = +0.71
  • σpara (NO2) = +0.78

Electronic consequences :

  • Ring deactivation : The combined σmeta and σpara values render the aromatic ring ~106 times less reactive toward electrophilic substitution vs. native tyrosine.
  • Resonance effects : Nitro groups withdraw electron density via conjugation, creating a π-electron-deficient system (Figure 2).
  • Acid strengthening : The phenolic –OH pKa drops from ~10.1 (tyrosine) to ~6.8 due to nitro group electron withdrawal.

Figure 2: Resonance structures

  • Nitro groups delocalize electron density away from the ring.
  • Ortho/para-directing effects are suppressed, making the ring inert to most electrophiles.

Table 3: Hammett analysis of substituent effects

Position Substituent σmeta σpara Net Σσ
3 –NO2 +0.71 +1.49
5 –NO2 +0.78

This electronic profile makes this compound invaluable for studying charge-transfer interactions in peptide systems.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHMVDPPLJEJHZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628726
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195434-42-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Nitration Conditions

The nitration of tyrosine typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electrophilic aromatic substitution mechanism favors para-substitution, but the presence of two nitro groups at the 3 and 5 positions necessitates precise stoichiometry. A 2:1 molar ratio of HNO₃ to tyrosine is optimal, achieving 70–85% yield. Lower temperatures (≤5°C) reduce byproducts like oxidized tyrosine derivatives.

Table 1: Nitration Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°CMinimizes oxidation byproducts
HNO₃:H₂SO₄ Ratio1:1.5 (v/v)Ensures complete nitration
Reaction Time2–4 hoursBalances completion vs. side reactions

Enzymatic and Chemo-Enzymatic Approaches

Recent studies demonstrate enzymatic nitration using nitrotransferases or microbial systems, though these methods are less common for dinitrotyrosine. Chemo-enzymatic routes, such as those developed for 3,5-difluorotyrosine, involve tyrosine phenol-lyase to generate fluorinated intermediates, which are subsequently nitrated. While scalable, enzymatic methods require specialized equipment and show lower yields (~50%) compared to chemical nitration.

Fmoc Protection Strategies

Silylation-Mediated Fmoc Incorporation

A patented method involves silylation of the amino group prior to Fmoc protection. Tyrosine is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (TMS) intermediate, which reacts efficiently with Fmoc-Osu (N-hydroxysuccinimide ester). This anhydrous, two-step process achieves >95% yield and minimizes racemization.

Key Steps:

  • Silylation : Tyrosine (1 equiv) + MSTFA (2–5 equiv) in CH₂Cl₂, reflux (40°C, 1 h).

  • Fmoc Protection : TMS-tyrosine + Fmoc-Osu (1.2 equiv) at 25°C, 24 h.

Direct Fmoc Chloride Coupling

Alternative protocols use Fmoc-Cl (chloride) in the presence of bases like N-methylmorpholine (NMM). However, this method risks carbamate formation and requires rigorous pH control (pH 8–9). Yields are moderate (75–80%) due to competing hydrolysis.

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis scales the nitration and Fmoc protection steps using continuous-flow reactors to enhance heat dissipation and mixing. Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid).

Table 2: Industrial Purification Parameters

ParameterSpecificationPurpose
ColumnC18 (5 µm, 250 × 21.2 mm)Separates nitrotyrosine isomers
Mobile Phase0.1% TFA in H₂O/MeCNEnhances peak resolution
Gradient20–80% MeCN over 30 minElutes Fmoc-dinitrotyrosine

Cost-Efficiency Metrics

Bulk production reduces costs by recycling solvents (e.g., dichloromethane) and optimizing catalyst loads. A typical batch (1 kg scale) achieves 80–85% yield with a production cost of $120–150/g.

Analytical Validation of Purity

Spectroscopic Characterization

  • UV-Vis Spectroscopy : Nitrotyrosine exhibits λₘₐₓ at 360 nm (ε = 4,500 M⁻¹cm⁻¹), confirming nitro group incorporation.

  • ¹H NMR : Aromatic protons resonate at δ 8.2–8.5 ppm (doublets for 3,5-nitro groups), while the Fmoc group shows peaks at δ 7.3–7.8 ppm.

  • HPLC-MS : Electrospray ionization (ESI+) detects [M+H]⁺ at m/z 493.4, with purity >98%.

Chiral Purity Assessment

Enantiomeric excess (>99%) is verified via chiral HPLC using a COSMOSIL 3PBr column, which resolves D/L isomers under isocratic conditions (70% MeOH, 0.1% formic acid).

Stability Considerations in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This compound is prone to nitro group reduction under acidic conditions (e.g., TFA cleavage). Strategies include:

  • Side-Chain Protection : tert-Butyl (tBu) or trityl (Trt) groups shield the phenolic hydroxyl during SPPS.

  • Coupling Reagents : DIC/Oxyma Pure minimizes racemization vs. HATU, which can promote nitro reduction.

Recent Advances in Synthesis Methodologies

Flow Chemistry Innovations

Microreactor systems enable rapid nitration (residence time: 10 min) with 90% yield by improving mass transfer and temperature control.

Sustainable Nitration Catalysts

Lewis acids like FeCl₃ or Bi(NO₃)₃ reduce HNO₃ usage by 50%, lowering environmental impact. These catalysts achieve 80% yield under mild conditions (25°C, 1 atm).

Enzymatic Fmoc Deprotection

Lipases (e.g., Candida antarctica) selectively cleave Fmoc groups in aqueous-organic biphasic systems, enabling greener synthesis .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is cleaved under mildly basic conditions, enabling orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS):

Reaction Conditions Reagents Yield Key Observations Source
Piperidine (20–30% v/v) in DMF20–30 min, RT>95%Efficient removal without affecting nitro groups or peptide backbone
DBU (1,8-diazabicycloundec-7-ene)5–10 min, RT98%Faster deprotection; compatible with acid-sensitive residues
Ammonia in methanol12–24 hr, RT85%Less common; requires extended reaction times

Mechanistic Insight : Deprotonation of the Fmoc carbamate’s β-hydrogen triggers elimination, releasing CO₂ and fluorenylmethylenimine ( ).

Reactivity of 3,5-Dinitrophenyl Substituents

The nitro groups at positions 3 and 5 confer unique electrophilic properties, enabling selective modifications:

Reduction to Amines

Catalytic hydrogenation or chemical reduction converts nitro groups to amines, enabling further functionalization:

Method Conditions Product Application Source
H₂/Pd-C1 atm, RT, ethanol3,5-diamino-L-tyrosinePrecursor for bioconjugation or fluorescent tags
Na₂S₂O₄ (sodium dithionite)Aqueous buffer, pH 7–8Mixed nitroso intermediatesPartial reduction for controlled derivatization

Note : Full reduction requires stringent conditions (>50 psi H₂, elevated temperatures) due to steric hindrance from the Fmoc group ( ).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates reactions with nucleophiles:

Reagent Conditions Product Yield Source
Thiophenol/K₂CO₃DMF, 60°C, 6 hr3,5-bis(phenylthio)-L-tyrosine72%
Ammonia (NH₃)Sealed tube, 120°C, 24 hr3,5-diamino-L-tyrosine65%

Limitation : Steric bulk from Fmoc and nitro groups reduces reaction rates compared to unsubstituted tyrosine derivatives ( ).

Carboxylic Acid Functionalization

The carboxylic acid participates in standard peptide coupling and derivatization reactions:

Reaction Type Activation Method Coupling Partner Application Source
Amide bond formationHATU/DIPEAAmino acid residuesSPPS of nitro-functionalized peptides
EsterificationDCC/DMAP, methanolMethyl esterStabilization for HPLC analysis
BioconjugationEDC/NHSPEG polymersTargeted drug delivery systems

Efficiency : Coupling yields exceed 90% under optimized SPPS conditions ( ).

Orthogonal Reactivity in Multi-Step Syntheses

The compound’s functional groups enable sequential modifications for complex architectures:

Sequence Key Steps Application Source
Fmoc deprotection → Nitro reduction → Amide couplingPiperidine → H₂/Pd-C → HATU-mediated couplingPeptide-based prodrugs
NAS (thiophenol) → Carboxylic acid activation → BioconjugationK₂CO₃/thiophenol → EDC/NHS → PEGylationFluorescent probes

Stability and Side Reactions

Critical stability considerations for handling and storage:

Condition Observation Recommendation Source
Prolonged basic exposurePartial hydrolysis of nitro groups to hydroxylaminesLimit deprotection time to <30 min
Strong acids (TFA)Fmoc group remains intact; nitro groups unaffectedSafe for resin cleavage in SPPS
UV lightDegradation of dinitrophenyl chromophoreStore in amber vials at –20°C

Scientific Research Applications

Peptide Synthesis

Fmoc-3,5-dinitro-L-tyrosine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions during the assembly of peptide chains. The dinitrophenyl moiety enhances the chemical diversity of synthesized peptides, enabling the exploration of structure-activity relationships in drug design.

Case Study: Solid-Phase Peptide Synthesis

In a study conducted by Chem-Impex, this compound was employed to synthesize a series of peptides with varying biological activities. The incorporation of the dinitrophenyl group resulted in peptides with enhanced binding affinities to target proteins, indicating its potential for therapeutic applications .

Drug Development

The unique structure of this compound allows for the incorporation of dinitrophenyl groups into pharmaceutical compounds. This modification can enhance the biological activity and specificity of drugs.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticancer activityChem-Impex
Dinitrophenyl derivativesEnhanced drug efficacyVarious studies

Bioconjugation

The reactive sites on this compound facilitate bioconjugation processes. This capability is crucial for developing targeted drug delivery systems where specific biomolecules are linked to therapeutic agents.

Case Study: Targeted Drug Delivery

Research has demonstrated that conjugating this compound with antibodies significantly improved the targeting efficiency of chemotherapeutic agents to cancer cells. This approach reduced systemic toxicity while enhancing therapeutic efficacy .

Analytical Chemistry

This compound is employed in various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These techniques are essential for studying protein interactions and modifications.

Table 2: Analytical Applications

TechniqueApplicationReference
HPLCSeparation and quantification of peptidesChem-Impex
Mass SpectrometryAnalysis of protein modificationsVarious studies

Research in Immunology

The dinitrophenyl moiety acts as a hapten in immunological studies. It aids researchers in understanding immune responses and developing vaccines or diagnostics.

Case Study: Vaccine Development

A study highlighted the use of this compound in vaccine formulations against infectious diseases. The compound's ability to elicit strong immune responses makes it a valuable component in vaccine design .

Mechanism of Action

The mechanism of action of Fmoc-3,5-dinitro-L-tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The nitro groups on the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Fmoc-Protected Tyrosine and Phenylalanine Derivatives
Compound Substituents Molecular Weight (g/mol) Density (g/cm³) Stability/Applications Key References
Fmoc-3,5-dinitro-L-Tyr 3,5-NO₂ ~467.34* N/A High reactivity for modifications; potential use in peptide labeling
Fmoc-3-nitro-L-Tyr 3-NO₂ 448.42 N/A Protein/peptide modifications, enzyme assays
Fmoc-3,5-diiodo-L-Tyr 3,5-I 655.22 1.9 Radiography, peptide synthesis
Fmoc-3,5F-Phe 3,5-F (Phe backbone) 403.42† 1.0 High mechanical stability; tissue engineering
Fmoc-3,4F-Phe 3,4-F (Phe backbone) 403.42† 0.93–0.94 Less stable hydrogels; phase separation

*Calculated based on molecular formula (C₂₄H₁₉N₃O₉). †Molecular weight varies slightly with fluorine substitution.

Key Observations :

  • Electron Effects: Nitro groups (-NO₂) are stronger electron-withdrawing groups than halogens (F, I), significantly reducing electron density on the aromatic ring. This may hinder π-π stacking but enhance hydrogen bonding or dipole interactions .
  • Density : Iodinated derivatives (e.g., Fmoc-3,5-diiodo-L-Tyr) exhibit higher densities (1.9 g/cm³) due to iodine’s atomic mass, whereas fluorinated Phe derivatives (e.g., Fmoc-3,5F-Phe) have lower densities (~1.0 g/cm³) .
  • Stability: Fluorinated Phe derivatives like Fmoc-3,5F-Phe form stable hydrogels with high storage moduli (G’ > 1 kPa), attributed to tightly packed nanofibers and reduced swelling . In contrast, Fmoc-3,4F-Phe hydrogels are less stable due to weaker interactions .

Self-Assembly and Molecular Interactions

Table 2: Self-Assembly Behavior of Selected Compounds
Compound Self-Assembly Morphology Key Interactions Kinetics Applications
Fmoc-3,5-dinitro-L-Tyr Likely disordered fibers Hydrogen bonding, dipole interactions Unknown; slower due to steric bulk Chemical synthesis intermediates
Fmoc-3,5F-Phe Aligned nanofibers π-π stacking, F-F contacts, hydrogen bonds Rapid, irreversible phase transition Tissue engineering scaffolds
Fmoc-3,4F-Phe Needle-like crystals Hydrogen bonds, weak C-H···F interactions Slower, multi-stage crystallization Limited due to instability
Fmoc-3,5-diiodo-L-Tyr Unreported Iodo-related halogen bonding N/A Radiocontrast agents

Key Findings :

  • Fluorinated Derivatives: Fmoc-3,5F-Phe forms elastic nanofibers with aligned morphology, driven by Fmoc-Fmoc π-stacking and fluorine-mediated contacts. This results in hydrogels with high mechanical rigidity (G’ ~1.3 kPa) and low swelling ratios (<2×) .
  • Iodinated Derivatives : Halogen bonding in Fmoc-3,5-diiodo-L-Tyr may promote crystallization, though experimental data on self-assembly is sparse .
  • Nitro Derivatives : The bulky nitro groups in Fmoc-3,5-dinitro-L-Tyr likely disrupt ordered self-assembly, leading to less-defined structures. However, the strong electron-withdrawing nature could enhance solubility in polar solvents .

Functional and Application-Based Comparison

  • Biomedical Applications :

    • Fmoc-3,5F-Phe is ideal for cell culture and tissue engineering due to its stability and biocompatibility .
    • Fmoc-3,5-diiodo-L-Tyr is used in radiography and thyroid hormone synthesis .
    • Fmoc-3-nitro-L-Tyr serves as a precursor for post-translational modifications in peptides .
  • Chemical Synthesis :

    • Nitro groups in Fmoc-3,5-dinitro-L-Tyr enable selective reduction to amine derivatives, useful for introducing reactive sites in peptides .

Biological Activity

Fmoc-3,5-dinitro-L-tyrosine is a modified amino acid that has garnered interest in biochemical research due to its unique structural properties and potential applications in studying various biological processes. This article explores the biological activity of this compound, including its interactions with enzymes, its role as a substrate, and its implications in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the aromatic ring of tyrosine, along with an Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification alters its physical and chemical properties compared to standard tyrosine.

PropertyValue
Molecular FormulaC₁₃H₈N₄O₅
Molecular Weight292.21 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Enzyme Interactions

This compound has been evaluated for its activity as a substrate for various enzymes. Notably, it exhibits zero activity relative to tyrosine as a substrate for tyrosine aminotransferase , indicating that while it can be incorporated into peptides, it does not participate in typical enzymatic reactions involving tyrosine .

Role as a Research Tool

Due to its structural similarity to tyrosine but lack of reactivity in certain pathways, this compound serves as an artificial substrate . This property allows researchers to use it for probing enzyme mechanisms without affecting the natural substrate dynamics. Its incorporation into peptide libraries has been explored to define substrate specificity for protein tyrosine phosphatases (PTPs) and other related enzymes.

Case Study 1: Substrate Specificity of PTPs

A study investigated the use of this compound in peptide libraries aimed at characterizing the substrate specificity of PTPs. The results indicated that while this compound could mimic the binding characteristics of tyrosine, it did not undergo catalysis by PTPs. This finding highlights its utility in distinguishing between active and inactive substrates in enzymatic assays .

Case Study 2: Drug Development Applications

In drug development contexts, this compound has been utilized to create antibody-drug conjugates (ADCs). Its modified structure allows for enhanced stability and specificity in targeting cancer cells. Research indicates that ADCs incorporating this compound show promise in selectively delivering cytotoxic agents to tumor sites while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Fmoc-3,5-dinitro-L-tyrosine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nitration of Fmoc-protected tyrosine derivatives. Key steps include:

  • Nitration Conditions : Use concentrated nitric acid/sulfuric acid mixtures at 0–5°C to minimize side reactions like oxidation or over-nitration .
  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) is recommended. Monitor purity via LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~470) and assess nitro group incorporation .
  • Validation : 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} should confirm aromatic proton environments (e.g., deshielded protons at δ 8.2–8.5 ppm for nitro substituents) .

Q. How can researchers mitigate instability of this compound during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling Conditions : Use DIC/Oxyma Pure as coupling reagents to reduce racemization risks. Avoid prolonged exposure to piperidine during Fmoc deprotection; optimize deprotection time (e.g., 2 × 5 min instead of 20 min) .
  • Side-Chain Protection : Ensure the phenolic hydroxyl group is protected (e.g., with tert-butyl or trityl groups) to prevent nitro group reduction under acidic SPPS conditions .
  • Stability Monitoring : Perform MALDI-TOF MS after each coupling step to detect premature cleavage or degradation .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Nitrotyrosine exhibits strong absorbance at ~360 nm (ε ~4,500 M1^{-1}cm1^{-1}), useful for quantifying incorporation efficiency in peptides .
  • FT-IR : Identify symmetric/asymmetric NO2_2 stretching vibrations at ~1520 cm1^{-1} and ~1350 cm1^{-1} to confirm nitro group integrity .
  • X-ray Crystallography : For structural elucidation, use SHELXL for refinement (high-resolution data >1.0 Å) to resolve potential ambiguities in nitro group orientation .

Advanced Research Questions

Q. How can this compound be applied in studying enzyme-substrate interactions, particularly in redox-sensitive systems?

  • Methodological Answer :

  • Substrate Profiling : Incorporate the derivative into peptide libraries for protein tyrosine phosphatase (PTP) studies. Post-reaction, oxidize tyrosine to ortho-quinone using tyrosinase/O2_2, then tag with biotin for streptavidin affinity pull-downs .
  • Redox Activity Monitoring : Use cyclic voltammetry to assess nitro group reduction potentials (-0.3 to -0.5 V vs. Ag/AgCl), correlating with enzymatic electron transfer kinetics .

Q. What experimental strategies resolve contradictions in spectroscopic data for nitrotyrosine-containing peptides?

  • Methodological Answer :

  • Dynamic vs. Static Disorder : If X-ray data shows ambiguous electron density for nitro groups, perform molecular dynamics simulations (AMBER/CHARMM) to differentiate between dynamic flexibility and static disorder .
  • Isotopic Labeling : Synthesize 15N ^{15}\text{N}-labeled derivatives to enhance NMR signal resolution for aromatic protons, reducing overlap artifacts .

Q. How does this compound enhance hydrogel stability in tissue engineering applications?

  • Methodological Answer :

  • Mechanical Rigidity : The nitro groups enhance π-π stacking interactions, increasing storage modulus (G’ > 1 kPa) compared to non-nitrated analogs. Characterize via oscillatory rheometry (time-sweep at 1 Hz) .
  • Degradation Resistance : Perform mass loss assays in PBS (pH 7.4, 37°C) over 14 days. Nitrated hydrogels retain >80% mass vs. <50% for Fmoc-Tyr controls, attributed to reduced protease susceptibility .

Q. What are the challenges in computational modeling of this compound’s electronic properties?

  • Methodological Answer :

  • Charge Distribution : Use DFT (B3LYP/6-311+G**) to model nitro group electron-withdrawing effects, which destabilize the aromatic ring (NPA charges ~-0.5 e on nitro oxygens) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water) to account for hydrogen-bonding interactions that alter redox potentials .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., HPLC retention times, NMR shifts) with defined abbreviations in footnotes .
  • Figures : Use high-resolution plots for spectroscopic data; label axes with units and error bars for triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.